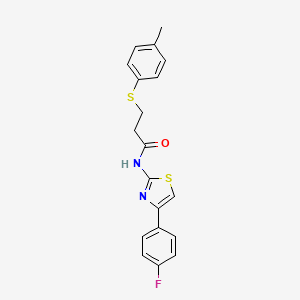
N-(2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙基)-3,4-二甲基苯甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O4S and its molecular weight is 468.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 哌嗪衍生物 D2(与您提到的化合物相关的一种化合物)已被研究其神经保护潜力。计算机模拟研究表明 D2 是一种乙酰胆碱酯酶抑制剂 (AChEI)。体内实验表明,D2 缓解了氯化铝 (AlCl3) 引起的的行为和神经化学改变。它改善了短期记忆,降低了焦虑水平,并降低了 AChE 活性。 此外,D2 恢复了内源性抗氧化酶水平,表明它有可能缓解铝的毒性作用 .
- 应用: 虽然与您提到的化合物没有直接关系,但已合成并评估了功能化 2-芳基-5-(4-哌嗪-1-基)恶唑和 5-[(4-芳基磺酰基)哌嗪-1-基]-2-苯基恶唑的抗癌特性。 诸如此类的哌嗪衍生物因其多功能性和潜在的治疗效果而成为有吸引力的目标 .
神经保护和阿尔茨海默病研究
抗癌研究
作用机制
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to targetG protein-coupled receptors , specifically alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Similar compounds, such as piperazine derivatives, have been reported to act asantagonists to their target receptors . As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological response .
Biochemical Pathways
The alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous pathways related tocardiac function , blood pressure regulation , and smooth muscle contraction .
Pharmacokinetics
A study on similar compounds reported absorption, distribution, metabolism, and excretion (adme) calculations . These calculations can provide insights into the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The antagonistic action on alpha1-adrenergic receptors can lead to effects such asrelaxation of smooth muscles and lowering of blood pressure .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have potential as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase suggests that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride could have implications in neurological disorders such as Alzheimer’s disease .
Cellular Effects
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride has shown to influence cell function . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, showing an improvement in their performance in behavioral tests .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to lower acetylcholinesterase activity, suggesting a mechanism of action related to enzyme inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride can change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-4-5-19(16-18(17)2)22(26)23-10-11-24-12-14-25(15-13-24)30(27,28)21-8-6-20(29-3)7-9-21;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVNORURMAHMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopropyl-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2432160.png)
![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)
![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)
![4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine](/img/structure/B2432164.png)
![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)

![ethyl 3-carbamoyl-2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2432169.png)


![3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2432176.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)


